molecular formula C41H37ClN6O B1682554 Trityllosartan CAS No. 133909-99-6

Trityllosartan

Cat. No.: B1682554
CAS No.: 133909-99-6
M. Wt: 665.2 g/mol
InChI Key: QQPGGBNMTNDKEY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trityllosartan is an intermediate in the preparation of Losartan , which is an Angiotensin II receptor blocker (ARB) . The primary target of this compound, like Losartan, is the Angiotensin II receptor type 1 (AT1) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

As an ARB, this compound works by selectively and competitively blocking the AT1 receptor . This prevents the binding of Angiotensin II, a potent vasoconstrictor, to these receptors . As a result, it inhibits the vasoconstrictor effects of Angiotensin II and reduces the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys . This leads to vasodilation (widening of blood vessels) and a decrease in fluid volume, thereby lowering blood pressure .

Biochemical Pathways

The blockade of the AT1 receptor disrupts the RAAS pathway . This leads to a decrease in total peripheral resistance (afterload) and cardiac venous return (preload)

Pharmacokinetics

Losartan, the drug for which this compound is an intermediate, has been extensively studied . Losartan has a bioavailability of 25-35% and is primarily metabolized in the liver by CYP2C9 and CYP3A4 enzymes . It has an elimination half-life of 1.5-2 hours and is excreted via the kidneys (13-25%) and bile duct (50-60%) . These properties may give an indication of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, but direct studies on this compound are needed for confirmation.

Chemical Reactions Analysis

Types of Reactions: Trityllosartan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Tetrazole derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPGGBNMTNDKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H37ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158417
Record name Trityllosartan
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Molecular Weight

665.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133909-99-6
Record name 2-Butyl-4-chloro-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol
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Record name Trityllosartan
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Record name Trityllosartan
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Record name 2-butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1-[2'-(2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1'-biphenyl-4-methyl]-1H-imidazole
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Record name 1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]
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Record name TRITYLLOSARTAN
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

To the reaction mixture of Example 6 was added sodium borohydride (0.1 m=3.9 g) along with some water (8.7 mL). After stirring at room temperature for 3 hours, the reaction mixture was slowly added to excess amount of water (540 ml) with stirring. The wet filter cake was washed with 270 mL of water, then crystallized from 355 g of butyl chloride to give a crude product. Recrystallization from 300 g of ethyl acetate and dried in a vacuum oven to give 49.3 g of pure title compound in 72% yield for two steps, mp 168°-169° C.
Quantity
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3.9 g
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8.7 mL
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Quantity
540 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the reaction mixture of Example 10 was added 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (0.01 m=1.86 g). The reaction was stirred overnight at room temperature. Water (0.87 mL) was added dropwise followed by sodium borohydride pellets (0.37 g). After stirring for 5 hours, the reaction mixture was added slowly to 100 mL water containing 3 mL acetone. The temperature was maintained at about 25° C. during the addition. The resultant slurry was stirred for an additional 45 minutes, then filtered. The solid was rinsed with two 50 mL portions of water. The wet cake was recrystallized first from 50 mL of n-butyl chloride, then from 30 mL of ethyl acetate to give 1.95 g title compound in 28% overall yield; mp 168°-169° C.
Name
mixture
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1.86 g
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100 mL
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0.87 mL
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Synthesis routes and methods III

Procedure details

A mixture of 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-2triphenylmethyl-2H-tetrazole (0.102 m=63.1 g), 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (0.113 m=21.1 g) and anhydrous potassium carbonate (0.135 m=18.6 g) in 251 g of N,N-dimethylacetamide was stirred at 0°-5° C. for 8 hours and the temperature of the reaction was raised to 25° C. for an additional 4 hours. Normally the product of this step was not isolated but reduced with sodium borohydride to give 2-n-butyl-4-chloro-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methyl]-1H-imidazole-5-methanol. The title compound can be isolated by extraction into toluene from aqueous N,N-dimethylacetamide, concentration of the toluene solution, and crystallization from ethyl acetate or ethanol, mp 145°-147° C. (dec.).
Quantity
63.1 g
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reactant
Reaction Step One
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21.1 g
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18.6 g
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reactant
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251 g
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

Surprisingly it was found that if the suspension of Losartan potassium in isopropyl alcohol, obtained by deprotection of trityl Losartan, kept at a temperature of 25-30 degree for a period of 6-13 hours preferably 12 hours and is cooled slowly to a temperature of 0-5° C. in 2-12 hours, then the precipitated and dried crystals isolated in 82-92% yield are identical with the polymorphic Form I of Losartan potassium. The crystal form was found to be identical with the Polymorph Form I disclosed in the patent U.S. Pat. No. 5,608,075 by differential scanning calorimetry and X-Ray powder diffraction patterns studies.
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Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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